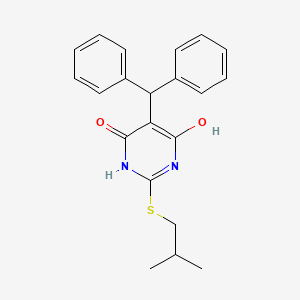

![molecular formula C18H20Cl2N2O4S B4972865 N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(3-hydroxypropyl)glycinamide](/img/structure/B4972865.png)

N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(3-hydroxypropyl)glycinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to a broader class of molecules known as sulfonamides, which have been extensively studied for their antitumor properties and interactions with biological systems. Sulfonamide-focused libraries have been evaluated in cell-based antitumor screens, revealing potent cell cycle inhibitors among them (Owa et al., 2002).

Synthesis Analysis

Glycinamide derivatives, including those related to the compound of interest, can be synthesized using a variety of chemical reactions. For instance, glycinamide hydrochloride has been used as a transient directing group for C(sp3)−H arylation, demonstrating the feasibility of introducing complex functional groups to the glycinamide backbone (Wen & Li, 2020).

Molecular Structure Analysis

Molecular docking studies and X-ray crystallography have been employed to understand the molecular structure of related sulfonamide derivatives, providing insights into the spatial arrangement of atoms and the potential for interaction with biological targets. For example, the crystal structure of tetrazole derivatives has revealed the planarity of tetrazole rings and how the sulfonamide groups contribute to intermolecular hydrogen bonding (Al-Hourani et al., 2015).

Chemical Reactions and Properties

The reactivity of sulfonamide compounds under various conditions has been studied, showing how these molecules can undergo transformations such as sulfonylation and acylation. These reactions are critical for modifying the chemical properties of sulfonamides, including those similar to the compound , for potential therapeutic applications (Crich & Smith, 2000).

Physical Properties Analysis

While specific studies on the physical properties of "N2-benzyl-N2-[(2,5-dichlorophenyl)sulfonyl]-N1-(3-hydroxypropyl)glycinamide" are not readily available, the physical properties of sulfonamide compounds, in general, can be inferred through their solubility, melting points, and crystalline structure. These properties are influenced by the molecular structure and functional groups present in the compound.

Chemical Properties Analysis

The chemical properties of sulfonamides, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are determined by the presence of the sulfonyl group and the nature of substituents attached to the nitrogen atom. Research on related compounds, such as benzothiosulfinate derivatives, provides insights into the sulfonylation reactions that sulfonamides can undergo, which are crucial for their biological activity and chemical versatility (Crich et al., 2000).

properties

IUPAC Name |

2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]-N-(3-hydroxypropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Cl2N2O4S/c19-15-7-8-16(20)17(11-15)27(25,26)22(12-14-5-2-1-3-6-14)13-18(24)21-9-4-10-23/h1-3,5-8,11,23H,4,9-10,12-13H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEMLKYOOASETA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC(=O)NCCCO)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]-N-(3-hydroxypropyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-2-[2-(2-naphthyloxy)propanoyl]hydrazinecarboxamide](/img/structure/B4972783.png)

![N-benzyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(cyclopropylmethyl)benzamide](/img/structure/B4972787.png)

![1-{[5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]carbonyl}-4-phenylpiperazine](/img/structure/B4972792.png)

![2-bromo-6-ethoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4972800.png)

![5-[4-(4-bromobenzoyl)-1-piperazinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline](/img/structure/B4972816.png)

![1,1'-[1,3-propanediylbis(oxy)]bis(3,4-dimethylbenzene)](/img/structure/B4972818.png)

![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4972831.png)

![1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4972844.png)

![2-(4-chloro-3-methylphenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B4972852.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B4972857.png)

![[(3,6-dichloro-2-methoxybenzoyl)oxy]acetic acid](/img/structure/B4972861.png)

![(1R*,2S*,4R*)-N-{[2-(1-azocanyl)-3-pyridinyl]methyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B4972881.png)

![ethyl 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4972883.png)